molecular formula C18H30ClNO3 B5986214 1-[3-(2,6-Dimethoxyphenoxy)propyl]-3,4-dimethylpiperidine;hydrochloride

1-[3-(2,6-Dimethoxyphenoxy)propyl]-3,4-dimethylpiperidine;hydrochloride

Cat. No.: B5986214
M. Wt: 343.9 g/mol
InChI Key: PAWGKFUFRSFCBP-UHFFFAOYSA-N
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Description

1-[3-(2,6-Dimethoxyphenoxy)propyl]-3,4-dimethylpiperidine;hydrochloride is a chemical compound with the molecular formula C18H30ClNO3 It is known for its unique structure, which includes a piperidine ring substituted with dimethyl and dimethoxyphenoxy groups

Properties

IUPAC Name

1-[3-(2,6-dimethoxyphenoxy)propyl]-3,4-dimethylpiperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO3.ClH/c1-14-9-11-19(13-15(14)2)10-6-12-22-18-16(20-3)7-5-8-17(18)21-4;/h5,7-8,14-15H,6,9-13H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAWGKFUFRSFCBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1C)CCCOC2=C(C=CC=C2OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(2,6-Dimethoxyphenoxy)propyl]-3,4-dimethylpiperidine;hydrochloride typically involves the reaction of 2,6-dimethoxyphenol with 3-chloropropylamine to form the intermediate 3-(2,6-dimethoxyphenoxy)propylamine. This intermediate is then reacted with 3,4-dimethylpiperidine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-[3-(2,6-Dimethoxyphenoxy)propyl]-3,4-dimethylpiperidine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-[3-(2,6-Dimethoxyphenoxy)propyl]-3,4-dimethylpiperidine;hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[3-(2,6-Dimethoxyphenoxy)propyl]-3,4-dimethylpiperidine;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-(2,6-Dimethoxyphenoxy)propyl]piperazine hydrochloride
  • 1-[3-(2,6-Dimethoxyphenoxy)propyl]pyrrolidine

Uniqueness

1-[3-(2,6-Dimethoxyphenoxy)propyl]-3,4-dimethylpiperidine;hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific research applications.

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